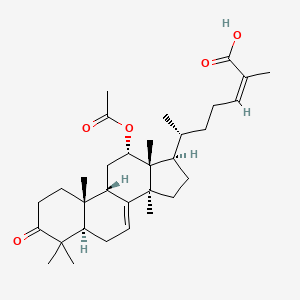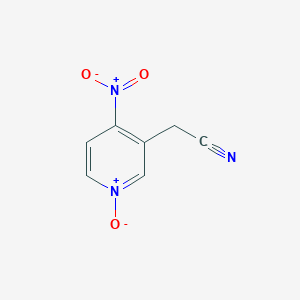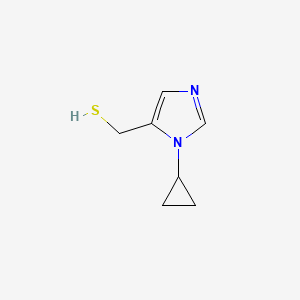
(1-cyclopropyl-1H-imidazol-5-yl)methanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-cyclopropyl-1H-imidazol-5-yl)methanethiol is a chemical compound with the molecular formula C7H10N2S It features a cyclopropyl group attached to an imidazole ring, which is further connected to a methanethiol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-cyclopropyl-1H-imidazol-5-yl)methanethiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with glyoxal to form the imidazole ring, followed by the introduction of the methanethiol group through thiolation reactions. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the desired compound specifications.
Analyse Des Réactions Chimiques
Types of Reactions
(1-cyclopropyl-1H-imidazol-5-yl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imidazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The methanethiol group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include disulfides, sulfonic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(1-cyclopropyl-1H-imidazol-5-yl)methanethiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of (1-cyclopropyl-1H-imidazol-5-yl)methanethiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing various biochemical processes. These interactions can lead to changes in cellular signaling pathways and metabolic activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1-cyclopropyl-1H-imidazol-5-yl)methanamine
- (3-cyclopropyl-1,2,4-oxadiazol-5-yl)methanamine
- (1-isobutyl-1H-imidazol-5-yl)methanamine
Uniqueness
(1-cyclopropyl-1H-imidazol-5-yl)methanethiol is unique due to the presence of the methanethiol group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from similar compounds that may lack the thiol group or have different substituents, leading to variations in their chemical and biological properties.
Propriétés
Formule moléculaire |
C7H10N2S |
|---|---|
Poids moléculaire |
154.24 g/mol |
Nom IUPAC |
(3-cyclopropylimidazol-4-yl)methanethiol |
InChI |
InChI=1S/C7H10N2S/c10-4-7-3-8-5-9(7)6-1-2-6/h3,5-6,10H,1-2,4H2 |
Clé InChI |
SOABXSIUSXXNFX-UHFFFAOYSA-N |
SMILES canonique |
C1CC1N2C=NC=C2CS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl N-[2-(piperidin-4-yl)propan-2-yl]carbamate](/img/structure/B13066938.png)
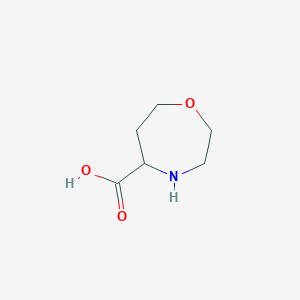
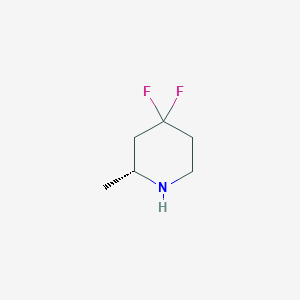

![1-[2-(Aminomethyl)pyrrolidin-1-yl]ethan-1-one hydrochloride](/img/structure/B13066958.png)
![tert-Butyl11-fluoro-2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B13066961.png)

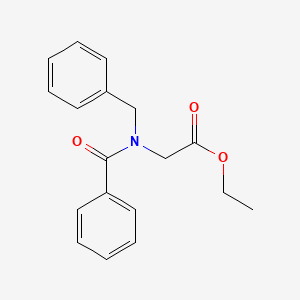
![Methyl (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13066969.png)
